molecular formula C10H20N2O B141255 ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]- CAS No. 151793-27-0

ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]-

Cat. No.: B141255
CAS No.: 151793-27-0
M. Wt: 184.28 g/mol
InChI Key: UUZQXYMDOLOCJY-UHFFFAOYSA-N
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Description

ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]- is an organic compound with the molecular formula C10H20N2O It is characterized by the presence of a cyclopropyl group, an isopropyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]- typically involves the reaction of cyclopropylamine with isopropylamine, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]- may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[Cyclopropyl(methyl)amino]ethyl}acetamide
  • N-{2-[Cyclopropyl(ethyl)amino]ethyl}acetamide
  • N-{2-[Cyclopropyl(propyl)amino]ethyl}acetamide

Uniqueness

ACETAMIDE,N-[2-[CYCLOPROPYL(ISOPROPYL)AMINO]ETHYL]- is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

151793-27-0

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-[2-[cyclopropyl(propan-2-yl)amino]ethyl]acetamide

InChI

InChI=1S/C10H20N2O/c1-8(2)12(10-4-5-10)7-6-11-9(3)13/h8,10H,4-7H2,1-3H3,(H,11,13)

InChI Key

UUZQXYMDOLOCJY-UHFFFAOYSA-N

SMILES

CC(C)N(CCNC(=O)C)C1CC1

Canonical SMILES

CC(C)N(CCNC(=O)C)C1CC1

Synonyms

Acetamide, N-[2-[cyclopropyl(1-methylethyl)amino]ethyl]-

Origin of Product

United States

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